2-Amino-4-trifluoromethylphenyl disulfide
Description
Properties
IUPAC Name |
2-[[2-amino-4-(trifluoromethyl)phenyl]disulfanyl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2S2/c15-13(16,17)7-1-3-11(9(21)5-7)23-24-12-4-2-8(6-10(12)22)14(18,19)20/h1-6H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWRMYKQPNWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SSC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 2 Amino 4 Trifluoromethylphenyl Disulfide
Reactions Involving the Disulfide Bridge
The disulfide bond is a key functional group, and its reactivity is central to the chemical behavior of disulfide-containing molecules. However, specific experimental data on the reactions of the disulfide bridge in 2-Amino-4-trifluoromethylphenyl disulfide are not available in published literature.
Reductive Cleavage and Thiol Regeneration
The reductive cleavage of a disulfide bond to form two thiol groups is a fundamental transformation. This is often achieved using reducing agents such as sodium borohydride (B1222165) or dithiothreitol. digitellinc.comutoronto.canih.gov In the context of aromatic disulfides, electron transfer can lead to the cleavage of the S-S bond. acs.org However, no studies detailing the specific conditions, kinetics, or products of the reductive cleavage of this compound to yield 2-amino-4-(trifluoromethyl)benzenethiol (B102987) have been found.
Oxidative Transformations of the Disulfide Bond
Disulfide bonds can be oxidized to various higher oxidation states, such as thiosulfinates and sulfonic acids, typically using oxidizing agents like hydrogen peroxide or peracids. mdpi.comlibretexts.org The presence of an amino group and a trifluoromethyl group on the aromatic ring would be expected to influence the susceptibility of the disulfide bond to oxidation. Despite this, there are no specific research findings on the oxidative transformations of this compound.
Thiyl Radical Generation and Propagation Mechanisms (e.g., Photochemical Activation)
Thiyl radicals can be generated from disulfides through homolytic cleavage of the sulfur-sulfur bond, often initiated by photochemical activation (exposure to UV light). nih.gov These radicals are highly reactive intermediates. While the photochemistry of aromatic disulfides is a field of study, no literature specifically describes the generation and subsequent propagation mechanisms of the 2-amino-4-(trifluoromethyl)phenylthiyl radical from its corresponding disulfide.
Thiolate-Disulfide Exchange Reactions
Thiolate-disulfide exchange is a crucial reaction where a thiolate anion reacts with a disulfide bond to form a new disulfide and a new thiolate. nih.govlibretexts.org This reaction is fundamental in protein folding and dynamic covalent chemistry. nih.govresearchgate.net The kinetics and equilibrium of such an exchange are influenced by the pKa of the thiols and the stability of the disulfide bonds involved. Research into the kinetics and mechanistic details of thiolate-disulfide exchange reactions specifically involving this compound has not been reported.
Reactivity of the Amino Group
The amino group on the aromatic ring is expected to exhibit nucleophilic properties typical of anilines.
Nucleophilic Reactivity and Derivatization
The amino group of an aminophenyl disulfide can generally undergo reactions such as acylation, alkylation, and diazotization. The electron-withdrawing nature of the trifluoromethyl group at the para position would decrease the nucleophilicity of the amino group compared to unsubstituted aniline. However, no specific studies on the derivatization or quantitative nucleophilic reactivity of the amino group in this compound are available.
Reactions with Electrophilic Reagents
The reactivity of this compound in electrophilic substitution reactions is dictated by the interplay of the activating amino (-NH₂) group and the deactivating trifluoromethyl (-CF₃) and disulfide (-S-S-) groups. The amino group is a powerful activating group and is ortho-, para-directing. Conversely, the trifluoromethyl group is one of the strongest electron-withdrawing groups, exerting a significant deactivating effect on the aromatic ring, primarily through inductive effects. nih.gov The disulfide linkage also acts as a deactivating group.
In this specific molecule, the positions on the aromatic ring are influenced as follows:
Position 3 (ortho to -NH₂ and meta to -CF₃): Activated by the amino group.
Position 5 (ortho to -CF₃ and meta to -NH₂): Strongly deactivated by the trifluoromethyl group.
Position 6 (para to -CF₃ and ortho to -S-S-): Strongly deactivated by the trifluoromethyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Groups | Predicted Reactivity |
|---|---|---|
| 3 | ortho to -NH₂ (activating), meta to -CF₃ (deactivating) | Most Favorable Site |
| 5 | meta to -NH₂ (deactivating), ortho to -CF₃ (deactivating) | Highly Unfavorable |
| 6 | para to -CF₃ (deactivating), ortho to -S-S- (deactivating) | Highly Unfavorable |
Reactivity Influenced by the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group profoundly influences the electronic environment of the aromatic ring in this compound. Its strong electron-withdrawing nature significantly deactivates the ring towards electrophilic aromatic substitution. nih.govtcichemicals.com This effect stems from the high electronegativity of the fluorine atoms, which pull electron density away from the ring through the sigma bond framework (a negative inductive effect, -I). mdpi.comwikipedia.org
This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation substantially more difficult to achieve compared to unsubstituted or alkyl-substituted benzene (B151609) rings. While the amino group at position 2 is a strong activator, its electron-donating resonance effect is significantly counteracted by the -CF₃ group at position 4. The presence of the -CF₃ group lowers the basicity of the amino group and reduces the electron density of the entire aromatic system, thereby decreasing its nucleophilicity. wikipedia.org This strong electron-withdrawing property is a key reason for the inclusion of -CF₃ groups in many functional molecules, as it can be used to tune the electronic properties and reactivity of a compound. mdpi.comnih.gov
| -S-R | Deactivating | -I (weak) | +R (weak) | Weak Deactivation |
The trifluoromethyl group is generally considered to be highly stable and robust. tcichemicals.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts significant metabolic and chemical stability to the group. mdpi.com Under many reaction conditions, the -CF₃ group remains intact. reddit.com
However, despite its robustness, the -CF₃ group can undergo transformation under specific, often harsh, conditions. tcichemicals.com
Protolytic Defluorination: In the presence of Brønsted superacids like trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted arenes can undergo protolytic defluorination. This process is believed to proceed through the formation of highly reactive cationic intermediates, which can then participate in reactions such as Friedel-Crafts-type cyclizations. nih.gov
Photochemical Reactions: Certain aromatic trifluoromethyl compounds have been shown to be photoreactive. researchgate.net Irradiation with UV light, particularly in the presence of nucleophilic solvents like water or alcohols, can induce solvolysis, leading to the substitution of fluorine atoms and the eventual conversion of the -CF₃ group into a carboxylic acid group. researchgate.net
Lewis Acid Catalysis: Strong Lewis acids can facilitate the cleavage of C-F bonds, although this is a challenging transformation. nih.gov
Reductive Defluorination: Some transition metal complexes and metal hydrides have been shown to mediate the reduction of the -CF₃ group. nih.gov
These transformations are not trivial and require specific reagents and conditions, highlighting the general inertness of the trifluoromethyl group. tcichemicals.comresearchgate.net
Table 3: Selected Transformation Pathways for Aromatic -CF₃ Groups
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Protolytic Defluorination | Superacids (e.g., CF₃SO₃H) | Carbonyl (e.g., ketone via cyclization) | nih.gov |
| Photochemical Solvolysis | UV light, H₂O/alcohol | Carboxylic acid | researchgate.net |
Cycloaddition and Annulation Reactions Mediated by Disulfide or its Thiyl Radicals
The disulfide bond in this compound is a key functional group for initiating radical-mediated cyclization and annulation reactions. The relatively weak S-S bond can be cleaved homolytically to generate two equivalents of the corresponding thiyl radical (2-amino-4-trifluoromethylphenylthiyl radical). This cleavage can be induced by heat or, more commonly, by UV irradiation. researchgate.netnih.gov
Once formed, these highly reactive thiyl radicals can participate in a variety of transformations, most notably addition to unsaturated systems like alkenes, alkynes, and nitriles. dundee.ac.ukprinceton.edu This addition generates a new carbon-centered radical, which can then undergo an intramolecular cyclization (annulation) onto another part of the molecule, such as the aromatic ring or another appended unsaturated group, to form new heterocyclic structures. dundee.ac.uk
This methodology provides a powerful route for the synthesis of sulfur-containing heterocycles, such as dihydrothiophenes, thiolanes, and thieno-fused systems, which are important scaffolds in medicinal chemistry. nih.govnih.govfrontiersin.orgresearchgate.net The reaction proceeds via a radical chain mechanism, often requiring a radical initiator like azobisisobutyronitrile (AIBN) if not performed photochemically. researchgate.net The regioselectivity of the initial radical addition and subsequent cyclization is governed by the stability of the radical intermediates formed during the process. dundee.ac.ukprinceton.edu
Table 4: Potential Cycloaddition and Annulation Reactions
| Radical Precursor | Unsaturated Substrate | Reaction Type | Potential Product Class |
|---|---|---|---|
| 2-Amino-4-trifluoromethylphenylthiyl radical | Alkene | Radical Addition-Cyclization | Substituted Thiolanes/Tetrahydrothiophenes |
| 2-Amino-4-trifluoromethylphenylthiyl radical | Alkyne | Radical Addition-Cyclization | Substituted Dihydrothiophenes/Thiophenes |
| 2-Amino-4-trifluoromethylphenylthiyl radical | Diene | [4+1] Radical Annulation | Five-membered S-Heterocycles |
Advanced Spectroscopic and Computational Investigations
Comprehensive Spectroscopic Characterization for Structural and Electronic Insights
Spectroscopic techniques are indispensable for elucidating the structural and electronic features of 2-Amino-4-trifluoromethylphenyl disulfide. Each method offers unique insights, and together they provide the evidence required for unambiguous structural confirmation and analysis of its chemical properties.
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the ring are chemically distinct and would exhibit coupling with each other. The amine protons would likely appear as a broad singlet, with a chemical shift that can be sensitive to solvent, concentration, and temperature.
¹³C NMR: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon directly attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would resonate in the typical downfield region (approx. 110-150 ppm), and their specific shifts would be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov It is expected to show a single, sharp signal for the six equivalent fluorine atoms of the two trifluoromethyl (-CF₃) groups. nih.gov The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. nih.gov Given that the trifluoromethyl group is conjugated to an aromatic system, its chemical shift provides a sensitive probe of the molecule's electronic structure. nih.gov The ¹⁹F NMR spectra are typically referenced against an external standard like trifluoroacetic acid (-76.55 ppm) or CFCl₃ (0.00 ppm). rsc.orgcolorado.edu
Table 1: Predicted NMR Chemical Shift (δ) Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | Complex splitting patterns expected due to coupling. |
| Amine (-NH₂) | 4.0 - 5.5 | Broad signal; position is solvent and temperature dependent. | |
| ¹³C | Aromatic (Ar-C) | 110 - 150 | Shifts influenced by -NH₂ and -CF₃ substituents. |
| C-CF₃ | ~125 (quartet) | The signal is split into a quartet by the three fluorine atoms. | |
| C-NH₂ | 140 - 150 | Downfield shift due to the electronegative nitrogen atom. | |
| C-S | 120 - 135 | ||
| ¹⁹F | -CF₃ | -60 to -65 | Sharp singlet referenced to CFCl₃; sensitive to the electronic environment. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
IR Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching vibrations within the aromatic ring (1450-1600 cm⁻¹). Crucially, the spectrum would feature very strong and characteristic absorption bands for the C-F stretching modes of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The disulfide (S-S) bond, which is often a weak absorber in the IR spectrum, typically gives a distinct and readily identifiable signal in the Raman spectrum in the range of 450-550 cm⁻¹. This makes Raman spectroscopy particularly valuable for confirming the presence of the disulfide linkage. Aromatic ring vibrations also give rise to strong Raman signals. researchgate.net The photochemical transformation of aromatic nitro compounds to azo products can be monitored by observing changes in Raman vibrational frequencies, a principle that highlights the sensitivity of the technique to chemical changes at metal-molecule interfaces. nih.gov
Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Active Technique |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3300 - 3500 | IR |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | IR, Raman |
| C-N Stretch | Ar-NH₂ | 1250 - 1360 | IR |
| C-F Stretch | -CF₃ | 1100 - 1350 | IR (Strong) |
| S-S Stretch | -S-S- | 450 - 550 | Raman (Strong) |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. For this compound (C₁₄H₁₀F₆N₂S₂), HRMS would measure the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The experimentally determined mass would be compared to the calculated theoretical exact mass (384.0244), with a match within a few parts per million (ppm) confirming the molecular formula.
Beyond accurate mass, the fragmentation pattern observed in the mass spectrum provides structural information. A primary and highly diagnostic fragmentation pathway for this molecule would be the homolytic or heterolytic cleavage of the weak S-S bond. This would result in a prominent peak corresponding to the 2-amino-4-trifluoromethylbenzenethiol radical cation (m/z 192.0122), providing strong evidence for the disulfide structure. Further fragmentation of this ion could involve the loss of the amino or trifluoromethyl groups.
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from its chromophoric systems. The phenyl ring constitutes a major chromophore, and its π → π* transitions are expected. The presence of the electron-donating amino group (-NH₂) and the disulfide bridge (-S-S-) act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase their intensity. The disulfide bond itself has a weak n → σ* transition, which is often broad and may be obscured by more intense π → π* transitions. The electronic properties of substituents on aromatic rings significantly influence the UV-Vis absorption spectrum. nih.gov For instance, the spectrum of 2-Amino-4-nitro-phenol shows distinct absorption bands related to its substituted aromatic system. spectrabase.com
Quantum Chemical Calculations and Theoretical Modeling
Computational chemistry, particularly methods rooted in quantum mechanics, provides a theoretical framework to understand and predict the properties of molecules, offering a powerful complement to experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can provide profound insights. acs.orgnih.gov
Key applications of DFT for this molecule include:
Geometry Optimization: Calculation of the most stable three-dimensional structure (ground state geometry), providing precise bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the conformation around the S-S bond.
Spectroscopic Prediction: DFT can predict spectroscopic data, which can then be compared with experimental results for validation. This includes the theoretical calculation of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman). A good correlation between calculated and experimental spectra aids in the definitive assignment of signals and bands. acs.org
Electronic Property Analysis: DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, and the HOMO-LUMO energy gap provides an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map can visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 3: Information Obtainable from DFT Calculations for this compound
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. |
| Vibrational Frequencies | Predicts IR and Raman spectra to aid in the assignment of experimental bands. researchgate.net |
| NMR Chemical Shifts | Calculates theoretical ¹H, ¹³C, and ¹⁹F NMR shifts to corroborate experimental structural assignments. |
| HOMO-LUMO Energies | The energy gap is a descriptor of molecular reactivity and the energies indicate electron-donating/accepting capabilities. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |
| Thermodynamic Properties | Calculates properties such as enthalpy, Gibbs free energy, and entropy. researchgate.netmdpi.com |
Conformational Analysis and Energy Landscape Mapping
A comprehensive conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility. This study would involve mapping the potential energy surface of the molecule by systematically rotating the key dihedral angles, particularly around the disulfide (S-S) bond and the carbon-sulfur (C-S) bonds.
The process would identify various conformers, representing local minima on the potential energy landscape. For each stable conformer, quantum chemical calculations, likely employing Density Functional Theory (DFT) methods, would be used to determine its relative energy, geometric parameters (bond lengths and angles), and population distribution at a given temperature according to the Boltzmann distribution. The results would reveal the most stable, low-energy conformations of the molecule, which are crucial for understanding its reactivity and interactions.
Reaction Pathway and Transition State Calculations
Investigating the chemical reactivity of this compound would involve calculating the pathways for its potential reactions, such as cleavage of the disulfide bond. Transition state theory is the fundamental framework for such studies.
Computational methods would be used to locate the transition state structures for specific reactions. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) would be employed to find these critical points. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state correctly connects the reactants and products. These calculations provide deep insights into the kinetics and mechanism of the reactions involving the disulfide.
Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMO)
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule and is a powerful tool for predicting its reactive behavior. For this compound, an MESP map would highlight regions of negative potential, typically associated with the lone pairs of the nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For this compound, the analysis would likely show the HOMO localized around the amino group and the disulfide bridge, while the LUMO might be distributed over the trifluoromethyl-substituted aromatic ring.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -6.5 | N, S |
| LUMO | -1.2 | C (aromatic), S |
| HOMO-LUMO Gap | 5.3 | - |
This table is a hypothetical representation and is not based on published experimental or computational data.
Studies on Tautomeric Equilibria and Interconversion Barriers
Tautomerism, the migration of a proton between two atoms in a molecule, could potentially occur in this compound, involving the amino group. nih.gov Computational studies would be necessary to investigate the possibility of different tautomeric forms.
The relative energies of the potential tautomers would be calculated to determine their stability. If multiple stable tautomers exist, the equilibrium constant between them could be estimated. Furthermore, the energy barrier for the interconversion between these tautomers would be calculated by locating the transition state for the proton transfer reaction. The magnitude of this barrier would determine the rate at which the tautomers interconvert. For this specific molecule, it would be important to assess the likelihood of imine-enamine tautomerism, although it is generally less common for anilines compared to other systems.
Applications in Advanced Organic Synthesis and Catalysis
Building Block in Multistep Organic Synthesis
In multistep synthesis, 2-Amino-4-trifluoromethylphenyl disulfide is prized for its role as a stable precursor that can be readily converted into key intermediates. Its application is particularly notable in the construction of sulfur-containing heterocycles and complex aromatic compounds bearing fluorine atoms.
Sulfur- and nitrogen-containing heterocyclic compounds are foundational structures in many biologically active molecules utilized in the pharmaceutical and agrochemical industries researchgate.net. The synthesis of these systems often involves the strategic formation of carbon-sulfur bonds. This compound can act as a key intermediate in synthetic pathways leading to such heterocycles.
Mechanistic studies suggest that the oxidative cyclization of mercaptophenyl derivatives to form fused heterocyclic systems, such as benzo nih.govopenmedicinalchemistryjournal.comthiazolo[2,3-c] researchgate.netnih.govnih.govtriazoles, proceeds through a disulfide intermediate researchgate.net. In these reaction sequences, a thiol precursor is first oxidized to form a disulfide. This disulfide intermediate then undergoes an intramolecular C-H bond functionalization, leading to ring closure and the formation of the desired sulfur-containing heterocyclic system researchgate.net. The presence of the trifluoromethyl group on the disulfide's phenyl ring can significantly influence the electronic properties and reactivity of the intermediate, as well as the biological activity of the final heterocyclic product.
Table 1: Examples of Sulfur-Containing Heterocyclic Systems Formed via Disulfide Intermediates
| Heterocyclic System | General Precursor | Key Transformation |
| Benzothiazoles | 2-Aminothiophenol | Oxidative cyclization with aldehydes/acids |
| Phenothiazines | 2-Aminothiophenol | Reaction with o-halonitrobenzenes |
| Benzo[b]thiophenes | Thiophenol derivatives | Cyclization via radical or transition-metal catalysis |
| Benzo nih.govopenmedicinalchemistryjournal.comthiazolo[2,3-c] researchgate.netnih.govnih.govtriazoles | 4-(2-mercaptophenyl)triazole | Oxidative cyclization via a disulfide intermediate researchgate.net |
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and binding affinity researchgate.net. Fluorinated aromatic amino acids, for instance, are valuable tools for probing biosynthetic pathways and can significantly modify the properties of peptides nih.gov.
This compound serves as a valuable intermediate for the synthesis of complex fluorinated aromatic compounds. The disulfide can be easily reduced to its corresponding thiol, 2-amino-4-trifluoromethylthiophenol. This thiol is a versatile building block for several reasons:
The thiol group (-SH) can participate in various C-S cross-coupling reactions to form thioethers.
The amino group (-NH2) can be transformed into a wide range of other functional groups via diazotization, allowing for Sandmeyer-type reactions or other coupling chemistries.
The trifluoromethyl group (-CF3) acts as a powerful electron-withdrawing group and a lipophilic substituent, making the resulting compounds useful in medicinal chemistry and materials science.
The synthesis of soluble fluorinated polyamides and polyimides, for example, often starts from fluorinated diamine monomers. The synthesis of one such monomer, 2-trifluoromethyl-4,4′-diaminodiphenylether, involves the reduction of a dinitro precursor, highlighting the importance of amino- and trifluoromethyl-substituted aromatic compounds as building blocks for advanced materials researchgate.net.
Catalytic and Cocatalytic Roles in Organic Transformations
Beyond its role as a structural component, this compound can participate in catalytic cycles, primarily through the generation of thiyl radicals. These highly reactive species can initiate and propagate a variety of organic transformations.
Thiyl radicals (RS•) are key reactive intermediates in numerous chemical and biological processes nih.gov. One of the most direct methods for generating thiyl radicals is the homolytic cleavage of a disulfide bond (S-S) nih.gov. This cleavage can be induced photochemically by irradiating the disulfide with ultraviolet (UV) light researchgate.net.
In the case of this compound, UV irradiation leads to the formation of two equivalents of the 2-amino-4-trifluoromethylphenylthiyl radical. (Ar-S-S-Ar + hν → 2 Ar-S•)
These photochemically generated thiyl radicals can participate in a variety of photocatalytic cycles. For example, they can abstract hydrogen atoms from other molecules or add to unsaturated bonds like alkenes and alkynes, initiating polymerization or other radical-mediated transformations taylorandfrancis.com. The efficiency of these processes is central to applications such as thiol-ene "click" chemistry and the synthesis of sulfur-containing polymers.
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis due to the prevalence of sulfur in pharmaceuticals and functional materials chemrxiv.org. This compound can activate C-S bond formation through several mechanisms.
As mentioned previously, a key pathway involves the disulfide acting as an intermediate in intramolecular cyclizations. Synthetic protocols have been developed where a mercaptan is oxidized to a disulfide, which then undergoes a C-H bond functionalization and ring closure to form a C-S bond, yielding a heterocyclic product researchgate.net.
Alternatively, the thiyl radicals generated from the disulfide can directly participate in intermolecular C-S bond formation. The addition of a thiyl radical to an alkene, for example, forms a new C-S bond and generates a carbon-centered radical, which can then be trapped or participate in further reactions. This process is a cornerstone of thiol-ene reactions, which are widely used for their high efficiency and orthogonality to other functional groups.
Radical cascade reactions are powerful synthetic tools that allow for the rapid construction of complex molecular architectures from simple precursors in a single step nih.gov. These reactions involve a sequence of events initiated by a radical species, where each step generates a new radical that triggers the next transformation until a termination event occurs researchgate.net.
The 2-amino-4-trifluoromethylphenylthiyl radical, generated from the disulfide, is an excellent candidate for initiating such cascades. A typical sequence could involve:
Initiation : Homolytic cleavage of the disulfide bond by light or heat to produce the thiyl radical.
Propagation : The thiyl radical adds to an unsaturated functional group (e.g., an alkyne or alkene) within a carefully designed substrate. This forms a new C-S bond and generates a new carbon-centered radical.
Cascade : The newly formed radical undergoes one or more intramolecular cyclizations or rearrangements, building complexity in the molecular skeleton.
Termination : The final radical is quenched, completing the cascade and yielding the final product.
This strategy has been employed to synthesize highly functionalized N-containing heterocycles, such as succinimides, from amino acid-tethered 1,6-enynones, where a sulfonyl radical initiates the cascade nih.govresearchgate.net. The thiyl radical from this compound can be envisioned to play a similar role, offering a pathway to complex sulfur-containing molecules.
Table 2: Hypothetical Steps in a Thiyl-Radical-Initiated Cascade Reaction
| Step | Description | Intermediate Species |
| 1. Initiation | Photochemical cleavage of the disulfide bond. | 2-Amino-4-trifluoromethylphenylthiyl radical |
| 2. Addition | The thiyl radical adds to a terminal alkyne of a 1,6-enyne substrate. | Vinyl radical |
| 3. 5-exo-dig Cyclization | The vinyl radical undergoes intramolecular cyclization onto the tethered alkene. | Alkyl radical |
| 4. Termination | The alkyl radical abstracts a hydrogen atom from a donor molecule or is trapped by another radical. | Final cyclized product |
Lack of Documented Applications in Chiral Synthesis
Despite a comprehensive review of scientific literature and patent databases, there is currently no available information on the use of "this compound" for the design of chiral derivatives in the field of asymmetric catalysis.
Extensive searches have been conducted to identify research articles, patents, or any scholarly work detailing the application of this specific compound as a precursor or building block for chiral ligands or catalysts. These inquiries have yielded no results, indicating that the use of this compound in this context is not a documented area of chemical research.
Therefore, a detailed article on the "Design of Chiral Derivatives for Asymmetric Catalysis" focusing on this particular compound cannot be generated at this time without resorting to speculation, which would compromise the scientific accuracy of the content.
Exploration in Advanced Materials Science
Integration into Polymeric Systems
The incorporation of 2-Amino-4-trifluoromethylphenyl disulfide into polymer chains offers a pathway to novel materials with tailored properties. The trifluoromethyl (CF3) group is particularly valued in polymer science for its ability to impart desirable characteristics. Research on analogous fluorinated aromatic polyamides has shown that the introduction of bulky CF3 groups can disrupt regular chain packing, which increases the fractional free volume between polymer chains. researchgate.net This structural change significantly enhances the solubility of the resulting polymers in common organic solvents, a major advantage over conventional, often intractable, aromatic polyamides. researchgate.net
The amino group on the phenyl ring serves as a reactive site for polymerization. It can participate in reactions to form various polymer backbones, most notably polyamides, through condensation with dicarboxylic acids. researchgate.netnih.gov While the disulfide bond is not typically part of the main polymer chain in these condensation reactions, it offers unique possibilities for post-polymerization modification. This disulfide linkage can be cleaved under specific reductive or oxidative conditions, enabling either the cross-linking of polymer chains to enhance mechanical and thermal stability or the attachment of other functional pendant groups. nih.gov
The integration of fluorine-containing monomers is a well-established strategy for improving the optical properties of polymers, such as enhancing light transmittance and reducing the yellowness index, which often arises from charge transfer interactions in aromatic polymers. mdpi.com
Table 1: Influence of Trifluoromethyl (CF3) Groups on Aromatic Polyamide Properties
| Property | Effect of CF3 Group Integration | Scientific Rationale | Supporting Evidence |
|---|---|---|---|
| Solubility | Significantly Increased | The bulky CF3 group disrupts polymer chain packing, increasing free volume and allowing solvent molecules to penetrate more easily. | Fluorinated polyamides show enhanced solubility in solvents like DMAc. researchgate.net |
| Thermal Stability | Slightly Decreased | The introduction of the CF3 group can sometimes lead to a minor reduction in thermal stability compared to non-fluorinated analogs. | A slight decrease in thermal stability has been observed in some fluorinated polyamides. researchgate.net |
| Optical Transparency | Improved | The presence of fluorine reduces intermolecular and intramolecular charge transfer interactions, which are responsible for coloration. | Fluorinated polymers, including polyimides and polyamides, exhibit high optical transparency and low yellowness. mdpi.com |
| Glass Transition Temp. | Generally High | The rigid aromatic backbone and bulky side groups contribute to high glass transition temperatures, indicating good dimensional stability at elevated temperatures. | Functionalized MoS2 nanosheets have been shown to increase the glass-transition temperature in epoxy composites. researchgate.net |
Potential in Electronic and Optoelectronic Materials
While direct applications of this compound in electronic devices are still emerging, its constituent functional groups suggest significant potential. Two-dimensional (2D) materials based on metal disulfides, such as tungsten disulfide (WS2) and molybdenum disulfide (MoS2), are at the forefront of research for next-generation optoelectronics due to their unique electrical and optical properties. nih.govresearchgate.net These materials exhibit high carrier mobility and tunable bandgaps, making them ideal for devices like photodetectors, transistors, and light-emitting diodes (LEDs). nih.govresearchgate.net
The this compound molecule can be viewed as a building block for organic and hybrid materials with tailored electronic characteristics. The disulfide group provides a robust anchor for attaching the molecule to metal surfaces, particularly gold, which is a key material for electrodes and interconnects in electronic circuits. researchgate.net This self-assembly capability is crucial for creating well-defined molecule-metal interfaces.
Furthermore, the trifluoromethyl group (CF3) is strongly electron-withdrawing. When incorporated into organic semiconductors, CF3 groups can significantly alter the electronic energy levels (HOMO/LUMO) of the material. This modification is a critical tool for tuning the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of such fluorinated groups is a known strategy for developing materials with specific electronic properties for various applications. bldpharm.com
Role in Self-Assembled Monolayers and Surface Chemistry
The disulfide bond is a primary functional group used for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold. researchgate.netnih.gov When a gold substrate is exposed to a solution containing this compound, the disulfide (S-S) bond cleaves, and two sulfur atoms chemisorb onto the gold surface, forming a highly ordered, dense monolayer of 2-amino-4-trifluoromethylthiophenolates. nih.govrsc.org
This process provides a powerful and versatile method for modifying the surface properties of materials at the molecular level. nih.gov The resulting SAMs can dramatically alter the wettability, adhesion, and chemical reactivity of the underlying substrate.
The terminal groups of the monolayer dictate the new surface properties. In this case, the outward-facing layer would be composed of amino and trifluoromethylphenyl groups.
Trifluoromethyl Groups: The CF3 groups create a low-energy surface, analogous to fluorinated polymers like Teflon. This results in a hydrophobic and lipophobic (oil-repelling) interface. researchgate.net Fluorinated SAMs are known for their exceptional chemical stability and low frictional properties. researchgate.net
Amino Groups: The amino (NH2) groups present a chemically reactive handle on the surface. rsc.org These groups can be used to covalently immobilize other molecules, such as proteins for biosensors, or to initiate surface-grafted polymerization, creating complex, functional architectures. rsc.orgdtic.mil The ability to form well-defined amino-terminated monolayers is crucial for applications in biosensing and surface functionalization. rsc.org
The chemoselective nature of the thiol-disulfide exchange reaction is also utilized in creating 2D protein nanofilms, highlighting the versatility of disulfide chemistry in building complex, functional surfaces. nih.gov
Table 2: Formation and Properties of SAMs from Disulfide Compounds
| Feature | Description | Relevance of this compound | Supporting Evidence |
|---|---|---|---|
| Mechanism | Cleavage of the disulfide (S-S) bond upon adsorption to a metal surface (e.g., gold), leading to the formation of two metal-thiolate bonds. | The S-S bond acts as the anchor, forming a stable thiolate monolayer on the surface. | Adsorption of disulfides on Au(111) surfaces results in the cleavage of the S-S bond to form thiolate SAMs. nih.gov |
| Driving Force | Strong, covalent-like interaction between sulfur and the metal substrate, coupled with van der Waals interactions between adjacent molecules. | The sulfur atoms provide strong chemisorption, while the phenyl rings can interact to promote ordering. | The self-assembly process is guided by the chemistry of the sulfur-metal interface and intermolecular forces. rsc.org |
| Surface Properties | The terminal functional groups of the monolayer dictate the final properties of the surface (e.g., wettability, reactivity). | The CF3 group creates a low-energy, hydrophobic surface, while the amino group provides a site for further chemical functionalization. | Fluorinated SAMs are known to create surfaces with extremely low surface energy. researchgate.net Amino-terminated SAMs are widely used for functionalizing surfaces. rsc.org |
| Applications | Nanopatterning, biosensors, molecular electronics, corrosion resistance, and fundamental studies of interfacial phenomena. | The dual functionality (amino and trifluoromethyl) makes it a candidate for creating multifunctional surfaces for advanced applications. | SAMs are a powerful method to control surface characteristics for various nanotechnological applications. nih.gov |
Advanced Analytical Methodologies for Research Purity and Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 2-Amino-4-trifluoromethylphenyl disulfide and for separating it from related impurities. The method's efficacy often relies on the strategic selection of stationary and mobile phases, especially when dealing with fluorinated compounds. nih.gov
For the analysis of amino-containing compounds, pre-column derivatization is a common strategy to enhance detectability and improve chromatographic resolution. who.intscispace.com Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC) are used to create highly fluorescent derivatives that can be detected with high sensitivity. scispace.com Another derivatizing agent, 2,4-dinitrofluorobenzene (DNFB), reacts with amino acids to form stable derivatives detectable by UV at 360 nm. researchgate.net
The separation of fluorinated and non-fluorinated analogues can be optimized by leveraging the principle of fluorophilicity. nih.gov Research has shown that for separating lightly fluorinated amino acids and peptides, a fluorocarbon column provides better separation with hydrocarbon eluents, while a hydrocarbon column is more effective with fluorocarbon eluents. nih.gov A typical HPLC setup for amino acid analysis might employ a reversed-phase C18 column and a gradient elution system. For instance, a mobile phase starting with a phosphate (B84403) buffer and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) can achieve good separation. nih.gov
Table 1: HPLC Parameters for Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm) researchgate.net |
| Mobile Phase | Gradient elution with aqueous buffer and organic solvent (e.g., acetonitrile, methanol) scispace.comnih.gov |
| Derivatization | Pre-column with agents like OPA, FMOC, or DNFB scispace.comresearchgate.net |
| Detection | Fluorescence (e.g., Ex: 340 nm, Em: 455 nm for OPA) or UV (e.g., 360 nm for DNFB) who.intresearchgate.net |
| Flow Rate | Typically around 1.0 mL/min |
| Temperature | Controlled, e.g., 35 °C researchgate.net |
This table presents typical starting conditions for the HPLC analysis of amino-containing compounds. Method optimization is crucial for specific analytes like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS is primarily used to identify and quantify any volatile impurities or degradation products. Due to the polar nature of the amino group, derivatization is typically required to increase the volatility and improve the chromatographic performance of the analyte. sigmaaldrich.com
A common derivatizing reagent for amino acids is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the polar functional groups into their more volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net This process involves replacing the active hydrogens on the amino group with a nonpolar moiety. sigmaaldrich.com The derivatized sample is then introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. sigmaaldrich.com
The analysis of sulfur-containing amino acids by GC-MS often involves a reduction step to cleave disulfide bonds prior to derivatization. nih.gov While this is more relevant for complex biological samples, it highlights a potential analytical strategy for characterizing the disulfide bond in the target compound.
Table 2: Typical GC-MS Parameters for Derivatized Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.comresearchgate.net |
| Column | Low-polarity capillary column (e.g., SLB-5ms) sigmaaldrich.com |
| Carrier Gas | Helium dss.go.th |
| Injection Mode | Split or Splitless |
| Oven Temperature Program | Ramped, e.g., initial hold at 150°C, then ramp to 280°C dss.go.th |
| Ionization Mode | Electron Impact (EI) at 70 eV dss.go.th |
| Mass Analyzer | Quadrupole or Ion Trap |
This table outlines general GC-MS conditions. Specific parameters would be optimized for the TBDMS derivative of this compound.
X-ray Crystallography for Solid-State Structure Determination
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be constructed, leading to the elucidation of its crystal structure. aalto.fi
Table 3: Key Information Obtained from X-ray Crystallography
| Structural Parameter | Significance |
|---|---|
| Molecular Conformation | Determines the 3D shape of the molecule in the solid state. |
| Bond Lengths & Angles | Provides precise measurements of all covalent bonds and angles. |
| Torsional Angles | Defines the rotation around single bonds, such as the S-S and C-S bonds. |
| Intermolecular Interactions | Reveals hydrogen bonds, van der Waals forces, and π-π stacking. |
| Crystal Packing | Describes how molecules are arranged in the unit cell of the crystal. |
| Absolute Configuration | Can determine the stereochemistry of chiral centers if present. |
This table highlights the crucial structural details that can be obtained from a successful X-ray crystallographic analysis of this compound.
Electrochemical Analysis for Redox Properties
Electrochemical analysis provides critical insights into the redox properties of this compound, specifically the behavior of the disulfide bond. rsc.org Disulfide bonds are redox-active, meaning they can be reduced to form two thiol groups or oxidized. libretexts.org This interconversion is fundamental to the function of many biological systems and has implications for the chemical reactivity of the compound. rsc.orglibretexts.org
Cyclic voltammetry is a primary technique used to study these redox processes. By applying a varying potential to a solution of the compound and measuring the resulting current, one can determine the reduction and oxidation potentials. These potentials provide thermodynamic information about the ease with which the disulfide bond can be broken and reformed. rsc.org
The electronic properties of the substituents on the aromatic rings significantly influence the redox potential of the disulfide bond. rsc.org The electron-withdrawing trifluoromethyl group and the electron-donating amino group in this compound will have a combined effect on the stability of the disulfide radical anion intermediate that forms upon reduction. rsc.org The study of a series of disulfides has shown that standard reduction potentials can span a wide range, highlighting the strong influence of substituent effects. rsc.org
Table 4: Electrochemical Data for Disulfide Compounds
| Compound Type | Typical Redox Potential Range (vs. NHE) |
|---|---|
| Protein Disulfides | -95 to -470 mV nih.gov |
| Allosteric Disulfides | -184 to -255 mV nih.gov |
| Glutathione (GSSG/2GSH) | ~ -240 mV |
| Cysteine Disulfide Radical Anion | -1.38 V rsc.org |
This table provides a comparative overview of redox potentials for various disulfide-containing species, illustrating the context for the expected redox behavior of this compound.
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign synthetic processes. For a compound like 2-Amino-4-trifluoromethylphenyl disulfide, moving beyond traditional synthesis methods is a key research objective. Current synthetic approaches for similar compounds often rely on multi-step processes that may use harsh reagents or produce significant waste.
Future research will likely focus on:
Catalytic Methods: Developing novel catalytic systems, potentially using earth-abundant metals, to facilitate the disulfide bond formation or the introduction of the trifluoromethyl group, thereby reducing the need for stoichiometric reagents.
Alternative Solvents: Investigating the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace volatile organic compounds (VOCs) commonly used in organic synthesis. The use of fluorinated benzenes as solvents, for instance, is gaining traction in organometallic chemistry and could offer unique reactivity while being relatively non-coordinating. rsc.org
Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring one-pot reactions where sequential transformations occur in a single reactor, minimizing purification steps and solvent usage.
Selective Reductions: Drawing inspiration from processes for other nitroaromatics, green methods could be developed for the partial reduction of a dinitro-precursor. For example, processes using hydrogen sulfide (B99878) in controlled pH aqueous solutions have been developed for producing aminonitrophenols, offering a template for creating the amino functionality on the trifluoromethyl-phenyl scaffold with high selectivity and avoiding harsh metal reductants. google.com
| Synthetic Strategy | Traditional Approach | Potential Green Alternative | Key Advantage |
| Disulfide Formation | Oxidation of corresponding thiols with strong oxidants. | Air oxidation catalyzed by metal complexes; electrochemical synthesis. | Milder conditions, reduced oxidant waste. |
| Solvent System | Chlorinated solvents, DMF, DMSO. | Water, ethanol, or fluorinated benzenes. rsc.org | Reduced environmental impact and toxicity. |
| Overall Process | Multiple steps with intermediate isolation. | One-pot or telescoping synthesis, potentially in flow. umontreal.ca | Increased efficiency, reduced waste and energy consumption. |
Exploration of Unprecedented Reactivity Modes
The reactivity of this compound is not yet fully explored. The interplay between the disulfide bond, the ortho-amino group, and the trifluoromethyl substituent could lead to novel chemical transformations.
Future research avenues include:
Dynamic Covalent Chemistry (DCC): The reversible nature of the disulfide bond makes it an ideal candidate for use in DCC to create self-healing polymers, adaptive materials, and complex molecular architectures. The influence of the trifluoromethyl group on the kinetics and thermodynamics of disulfide exchange is an un-explored area.
Organometallic Chemistry: The amino group and sulfur atoms can act as ligands for transition metals. Research into the coordination chemistry of this compound could uncover novel catalysts or organometallic materials. The presence of the trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, influencing C-H activation or other metal-mediated reactions. rsc.org
Electro- and Photochemistry: Investigating the electrochemical and photochemical behavior of the compound could reveal new synthetic pathways or applications in molecular electronics or photopharmacology. For example, photochemical Pummerer-type rearrangements have been used to deprotect complex fluorinated molecules and could be a basis for novel transformations. researchgate.net
Rational Design of Analogs for Specific Academic Applications
The targeted design of analogs of this compound could produce valuable tools for chemical biology and medicinal chemistry research. By systematically modifying its structure, researchers can fine-tune its properties for specific academic purposes. This strategy is widely used, for example, in the development of enzyme inhibitors and PET tracers from substituted pyridine (B92270) scaffolds. nih.govwustl.edunih.gov
Key design strategies could include:
Modulating Disulfide Reactivity: Replacing one sulfur atom with selenium to create a selenosulfide, which has different redox properties and may interact differently with biological systems.
Bioisosteric Replacements: Substituting the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to probe the importance of fluorine and the group's size on molecular interactions.
Functionalization of the Amino Group: Acylating or alkylating the amino group to create a library of amides or secondary/tertiary amines. This could be used to attach probes, alter solubility, or block a potential site of metabolism in biological studies. Inspired by research on other complex molecules, these analogs could be designed as potential inhibitors for specific enzymes or as imaging agents. nih.govresearchgate.net
| Analog Type | Structural Modification | Potential Academic Application | Rationale |
| Redox Probe | Replacement of -S-S- with -S-Se- | Studying cellular redox environments. | Selenosulfides have distinct redox potentials compared to disulfides. |
| Enzyme Inhibitor Scaffold | Acylation of the -NH2 group. | Screening for kinase or other enzyme inhibition. nih.govnih.gov | Amide derivatives can form key hydrogen bonds in enzyme active sites. |
| PET Tracer Precursor | Introduction of a leaving group for 18F labeling. | Development of novel PET imaging agents for specific biological targets. wustl.eduresearchgate.net | The trifluoromethyl group already establishes a fluorine motif in the molecule. |
Integration with Flow Chemistry and Automation Technologies
The synthesis of this compound and its analogs could be significantly advanced through the adoption of modern technologies like flow chemistry and automated synthesis. These platforms offer precise control over reaction parameters, enhanced safety, and the ability to rapidly generate libraries of compounds. umontreal.canih.gov
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enabling the safe use of highly reactive intermediates or exothermic reactions that are difficult to control in batch processes. umontreal.ca This could be particularly advantageous for nitration or fluorination reactions in the synthesis of precursors. The integration of solid-supported catalysts or scavengers within a flow system can also streamline multi-step syntheses and purification. umontreal.ca
Automated Synthesis: An automated platform could be employed to rapidly synthesize a library of analogs based on the this compound scaffold. nih.govresearchgate.net By systematically varying building blocks, researchers could efficiently explore the structure-activity relationships of these new compounds for applications in materials science or chemical biology. researchgate.net
Interdisciplinary Research at the Interface of Organic and Materials Chemistry
Perhaps one of the most exciting future directions lies in using this compound as a building block for advanced functional materials. Research on analogous compounds provides a compelling precedent.
Studies on epoxy vitrimers, a class of reprocessable and self-healing polymers, have shown that the position of the amino group on a phenyl disulfide hardener is critical. An epoxy network created with 4-aminophenyl disulfide (para-isomer) exhibits mechanochromism—a color change to green upon mechanical stress. rsc.org This phenomenon is attributed to the formation of stable sulfenyl radicals. In contrast, the network made from 2-aminophenyl disulfide (ortho-isomer) shows no observable color change. rsc.org
Theoretical studies suggest this difference arises from the electronic transitions of the resulting radicals. In the para-isomer, the charge transfer during excitation involves a large change in dipole moment, leading to a strong, visible absorption. In the ortho-isomer, the proximity of the amino and sulfur groups results in a much weaker transition. rsc.org
The introduction of a strong electron-withdrawing trifluoromethyl group at the 4-position, as in this compound, could dramatically alter these electronic properties. This opens up several research questions:
Will the trifluoromethyl group electronically compensate for the "ortho-effect," potentially enabling mechanochromic behavior in an ortho-disulfide-based polymer?
Could this compound be used to create novel polymers with unique dielectric, optical, or thermal properties?
Can it serve as a monomer for creating recyclable composites that signal damage through a color change?
This interdisciplinary research, blending advanced organic synthesis with polymer and materials science, could unlock new applications for this and related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-4-trifluoromethylphenyl disulfide in academic laboratories?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions in tetrahydrofuran (THF) using triethylamine (EtN) as a base. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm completion. Post-synthesis, triethylammonium chloride byproducts are removed by filtration, and pure products are isolated via column chromatography .
- Key Considerations : Solvent choice (THF ensures solubility), stoichiometric ratios of reactants, and reaction duration (typically 3 days at room temperature) are critical for yield optimization.
Q. What analytical techniques are essential for confirming disulfide bond connectivity in this compound?
- Methodology : Non-reducing peptide mapping using liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is the gold standard. This technique identifies disulfide linkages by analyzing intact disulfide-bonded peptides without reduction, preserving native connectivity .
- Validation : Compare results with reduced samples (post-dithiothreitol treatment) to confirm bond cleavage and validate connectivity patterns .
Q. What safety protocols are critical when handling this compound?
- Protocols :
- Eye exposure : Immediate flushing with water for ≥15 minutes using an eyewash station; consult a physician .
- Skin contact : Remove contaminated clothing, rinse skin thoroughly, and seek medical attention if irritation persists .
- Storage : Store in a cool, dry environment away from oxidizing agents to prevent disulfide bond degradation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in disulfide bond connectivity data from conflicting mass spectrometry approaches?
- Methodology :
Perform LC/ES-MS/MS pre- and post-reduction to differentiate between native and scrambled disulfide bonds .
Use software-assisted resolution (e.g., BioPharmaSpec’s tools) to interpret complex spectra, leveraging algorithms trained on empirical disulfide bond datasets .
- Case Study : A 2022 study resolved contradictory LC-HRMS and MALDI-TOF data by cross-referencing reduction experiments and protease digestion patterns .
Q. What experimental designs optimize the stability of this compound under varying pH and temperature?
- Methodology :
- Response Surface Methodology (RSM) : Design experiments using factorial variations of pH (4–9), temperature (4–40°C), and ionic strength. Measure stability via UV-Vis spectroscopy or thiol content assays (e.g., Ellman’s reagent) .
- Example : A 2014 study optimized hyaluronan-thiol stability using a five-factor fractional factorial design, identifying pH 6.5 and 25°C as optimal for disulfide integrity .
Q. How can batch-to-batch consistency in disulfide bond formation be ensured during large-scale synthesis?
- Methodology :
- Quality Control : Implement LC-HRMS batch testing to verify disulfide connectivity and rule out side products (e.g., trisulfide bonds) .
- Process Validation : Use statistical tools like principal component analysis (PCA) to compare spectral fingerprints across batches, ensuring <5% variance in disulfide bond ratios .
Data Contradiction Analysis
Q. Why might LC-HRMS and Edman degradation yield conflicting disulfide bond assignments?
- Root Cause : Edman degradation requires reduced samples, which may alter native disulfide configurations, while LC-HRMS preserves them.
- Resolution : Combine both methods: Use Edman sequencing for primary structure validation and LC-HRMS for native disulfide mapping .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
